2-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)acetic acid 2-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15860576
InChI: InChI=1S/C12H12N2O3/c1-17-10-4-2-8(3-5-10)11-6-9(13-14-11)7-12(15)16/h2-6H,7H2,1H3,(H,13,14)(H,15,16)
SMILES:
Molecular Formula: C12H12N2O3
Molecular Weight: 232.23 g/mol

2-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)acetic acid

CAS No.:

Cat. No.: VC15860576

Molecular Formula: C12H12N2O3

Molecular Weight: 232.23 g/mol

* For research use only. Not for human or veterinary use.

2-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)acetic acid -

Specification

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
IUPAC Name 2-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]acetic acid
Standard InChI InChI=1S/C12H12N2O3/c1-17-10-4-2-8(3-5-10)11-6-9(13-14-11)7-12(15)16/h2-6H,7H2,1H3,(H,13,14)(H,15,16)
Standard InChI Key ZJOPHSQUQNCPGB-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=NNC(=C2)CC(=O)O

Introduction

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via a multi-step process:

  • Formation of Pyrazole Core: Condensation of (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one with hydrazine hydrate in acetic acid yields the pyrazole intermediate .

  • Cyclization: Reaction with 2-mercaptosuccinic acid under anhydrous ZnCl₂ catalysis forms the thiazolidinone-acetic acid hybrid .

Representative Reaction Conditions:

StepReagents/ConditionsYield
1Hydrazine hydrate, acetic acid, reflux (6–8 hrs)63–79%
22-Mercaptosuccinic acid, ZnCl₂, 80°C65–77%

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 1742–1672 cm⁻¹ (C=O stretch), 1607 cm⁻¹ (C=N), and 1108 cm⁻¹ (C-O-C) .

  • ¹H NMR (DMSO-d₆): Signals at δ 3.83 (s, OCH₃), δ 7.04–7.38 (m, Ar-H), and δ 11.0 (s, -OH) .

  • Mass Spectrometry: Molecular ion peak at m/z 232.24 (M⁺) .

Physicochemical Properties

PropertyValue/Description
Molecular Weight232.24 g/mol
SolubilityModerate in polar solvents (DMSO, ethanol)
Melting Point148–156°C (decomposes)
LogP (Partition Coefficient)~2.1 (predicted)

The acetic acid moiety enhances aqueous solubility, while the methoxyphenyl group contributes to membrane permeability .

Biological Activities

Antimicrobial Activity

The compound exhibits broad-spectrum activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with MIC values ranging from 0.22–0.25 μg/mL .

StrainMIC (μg/mL)Reference
S. aureus (ATCC 25923)0.22
E. coli (ATCC 25922)0.25

Anti-inflammatory Activity

In murine models, derivatives reduced carrageenan-induced paw edema by 58–64% at 50 mg/kg, comparable to indomethacin . The mechanism involves inhibition of COX-2 and TNF-α pathways .

Pharmacological Applications

  • Antimicrobial Agents: Derivatives are being explored as alternatives to β-lactam antibiotics .

  • Anti-inflammatory Therapeutics: Potential for treating rheumatoid arthritis and inflammatory bowel disease .

  • Drug Design Scaffold: The acetic acid group allows conjugation with targeting moieties (e.g., peptides) .

Recent Advances and Future Directions

  • Nanoformulations: Encapsulation in liposomes improves bioavailability .

  • Structure-Activity Relationship (SAR) Studies: Modifying the methoxy position enhances potency against resistant strains .

  • Clinical Trials: No current trials, but preclinical data support further investigation .

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